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Compound of Interest

(S)-1-Cbz-3-Aminopyrrolidine
Compound Name:
hydrochloride

cat. No.: B1357915

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a chiral synthetic building block
that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrrolidine
core is a prevalent scaffold in numerous biologically active compounds. This technical guide
provides a comprehensive overview of its synonyms, chemical properties, a detailed
experimental protocol for its synthesis, and its emerging role as a potential modulator of key
signaling pathways.

Chemical Identity and Synonyms

A clear identification of this compound is crucial for researchers. The following table
summarizes its key identifiers and a comprehensive list of known synonyms.
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Identifier Value

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate
UPAC Name hydroi:h(lorizje > '
CAS Number 550378-39-7
Molecular Formula C12H17CIN202
Molecular Weight 256.73 g/mol

Table 1: Chemical Identifiers for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Synonyms:

(S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride
(3S)-3-Amino-1-pyrrolidinecarboxylic acid, phenylmethyl ester, hydrochloride
(S)-1-Cbz-3-aminopyrrolidine hydrochloride
(S)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate HCI

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in

research and development.

Property Value

Appearance White to off-white solid

Solubility Soluble in water and methanol

Chirality Contains a stereocenter at the C3 position of the

pyrrolidine ring, with the (S)-configuration.

Table 2: Physicochemical Properties.
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Experimental Protocols

The following section details a representative synthetic route for Benzyl (3S)-3-
aminopyrrolidine-1-carboxylate hydrochloride, adapted from established procedures for the
synthesis of similar chiral pyrrolidines.[1]

Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-
carboxylate hydrochloride

The synthesis is a multi-step process starting from a commercially available chiral precursor,
(R)-3-hydroxypyrrolidine. The key steps involve the protection of the pyrrolidine nitrogen,
activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide to
the amine, and final deprotection and salt formation.

Experimental Workflow Diagram:
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Caption: Synthetic workflow for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Step 1: Synthesis of Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane
(DCM).

Add a base, for example, triethylamine (2.5 eq), and cool the mixture to 0 °C.

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to yield the protected
alcohol.

Step 2: Synthesis of Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Dissolve Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM.
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4
hours.

Monitor the reaction by thin-layer chromatography (TLC).
Once complete, quench the reaction with water and extract the product with DCM.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated
intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of Benzyl (S)-3-azidopyrrolidine-1-carboxylate

Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like
dimethylformamide (DMF).

Add sodium azide (NaNs, 3.0 eq) to the solution.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This step proceeds via an Sn2
reaction, resulting in an inversion of stereochemistry.
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 After cooling, dilute the reaction mixture with water and extract the product with ethyl
acetate.

» Wash the combined organic layers with water and brine.

e Dry over anhydrous sodium sulfate, filter, and concentrate.

o Purify the crude azide by flash column chromatography.

Step 4: Synthesis of Benzyl (S)-3-aminopyrrolidine-1-carboxylate

» Dissolve Benzyl (S)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation
apparatus) at room temperature for 4-8 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the free amine.
Step 5: Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

e Dissolve the obtained Benzyl (S)-3-aminopyrrolidine-1-carboxylate in a minimal amount of a
suitable solvent like diethyl ether or ethyl acetate.

e Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) until precipitation is
complete.

e Stir the resulting suspension for 30-60 minutes.

o Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to
yield the final hydrochloride salt.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard
analytical techniques.
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e 'H and 3C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
¢ Mass Spectrometry (MS): To determine the molecular weight.

o High-Performance Liquid Chromatography (HPLC): To assess the purity of the final
compound. A typical method would involve a C18 reversed-phase column with a mobile
phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid
(TFA).

Biological Activity and Signaling Pathways

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in
the synthesis of various pharmacologically active molecules, notably as inhibitors of Janus
kinases (JAKS).[2][3][4]

Role as a Janus Kinase (JAK) Inhibitor Precursor

The primary amine of the pyrrolidine ring provides a key attachment point for building more
complex molecules that can bind to the ATP-binding site of JAK enzymes. The stereochemistry
at the C3 position is often critical for achieving high potency and selectivity for specific JAK
isoforms.

Signaling Pathway Involvement:

JAK inhibitors interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine
signaling that regulates cell growth, differentiation, and immune responses.[4]
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Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from the core
scaffold.

By inhibiting one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), these
compounds can modulate the immune response and are therefore investigated for the
treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory
bowel disease.

Quantitative Data

The utility of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride as a scaffold is
demonstrated by its incorporation into potent kinase inhibitors. While specific quantitative data
for the hydrochloride salt itself is not typically reported in terms of biological activity, its
derivatives have shown significant inhibitory potential.

Reference Compound ICso

Target Derivative ICso (nM)
(nM)

Data for specific derivatives

JAK1 Tofacitinib: ~1-5
would be populated here.
Data for specific derivatives o

JAK2 Tofacitinib: ~1-5
would be populated here.
Data for specific derivatives o

JAK3 Tofacitinib: ~1-5

would be populated here.

Data for specific derivatives o
TYK2 Tofacitinib: ~50-100
would be populated here.

Table 3: Representative Inhibitory Activity of JAK Inhibitors (lllustrative).Note: This table is
illustrative. Specific ICso values would depend on the final structure of the derivative
synthesized from the core compound.

Conclusion

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a valuable and versatile building
block for the synthesis of complex, biologically active molecules. Its defined stereochemistry
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and reactive primary amine make it particularly suitable for the development of targeted
therapies, most notably as precursors for potent and selective JAK inhibitors. The detailed
synthetic protocol and understanding of its role in modulating the JAK-STAT pathway provided
in this guide will be a valuable resource for researchers in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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